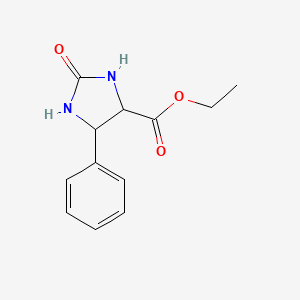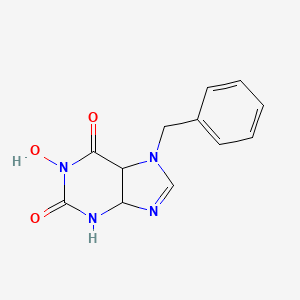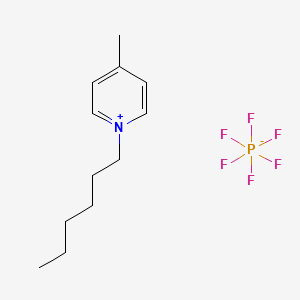
1-Hexyl-4-methylpridine hexafluorophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hexyl-4-methylpridine hexafluorophosphate is an organic compound with the molecular formula C12H20F6NP. It is a colorless or pale yellow liquid that is soluble in organic solvents such as ether and alcohol. This compound is hygroscopic, meaning it readily absorbs moisture from the air . It is widely used in various fields due to its unique properties, including high ionic conductivity and thermal stability .
Preparation Methods
1-Hexyl-4-methylpridine hexafluorophosphate can be synthesized through the reaction of N-hexyl-4-methylpyridine with hexafluorophosphoric acid . The reaction typically occurs under controlled conditions to ensure the purity and yield of the product. Industrial production methods often involve large-scale synthesis using similar reaction conditions but with optimized parameters to maximize efficiency and minimize costs .
Chemical Reactions Analysis
1-Hexyl-4-methylpridine hexafluorophosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can also undergo reduction reactions, often using common reducing agents.
Substitution: Substitution reactions are common, where one functional group is replaced by another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
1-Hexyl-4-methylpridine hexafluorophosphate has numerous applications in scientific research:
Chemistry: It is used as a catalyst and solvent in organic synthesis reactions.
Biology: Its properties make it useful in various biological studies, particularly those involving ionic liquids.
Mechanism of Action
The mechanism of action of 1-hexyl-4-methylpridine hexafluorophosphate involves its interaction with molecular targets and pathways. As an ionic liquid, it can facilitate various chemical reactions by stabilizing transition states and intermediates. Its high ionic conductivity allows it to efficiently transfer ions, making it valuable in applications such as batteries and catalysis .
Comparison with Similar Compounds
1-Hexyl-4-methylpridine hexafluorophosphate can be compared with other similar compounds, such as:
- N-butyl-3-methylpyridinium hexafluorophosphate
- 1-ethyl-3-methylimidazolium thiocyanate
- 1-hexyl-3-methylimidazolium hexafluorophosphate
- N-butyl-4-methylpyridinium tetrafluoroborate
These compounds share similar properties, such as being ionic liquids with high ionic conductivity and thermal stability. this compound is unique due to its specific molecular structure, which imparts distinct physical and chemical properties .
Properties
Molecular Formula |
C12H20F6NP |
|---|---|
Molecular Weight |
323.26 g/mol |
IUPAC Name |
1-hexyl-4-methylpyridin-1-ium;hexafluorophosphate |
InChI |
InChI=1S/C12H20N.F6P/c1-3-4-5-6-9-13-10-7-12(2)8-11-13;1-7(2,3,4,5)6/h7-8,10-11H,3-6,9H2,1-2H3;/q+1;-1 |
InChI Key |
AMXHIFZCDJJZCY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC[N+]1=CC=C(C=C1)C.F[P-](F)(F)(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2R,4S,5R)-5-(hydroxymethyl)-4-sulfanyloxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12333115.png)
![tert-butyl (3S)-3-[[2-(3-chlorophenyl)-7-cyanothieno[3,2-c]pyridin-4-yl]amino]piperidine-1-carboxylate](/img/structure/B12333117.png)
![4-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[4-(1,2,4-triazol-4-yl)butan-2-yl]-1,2,4-triazol-3-one](/img/structure/B12333126.png)

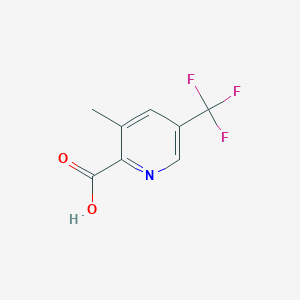
![(2S)-6-[(2,2-diethylhydrazinyl)methylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B12333145.png)
![tert-butyl 2-(p-tolylsulfonyloxymethyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B12333147.png)
![[(E)-1-(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)propylideneamino]thiourea](/img/structure/B12333149.png)
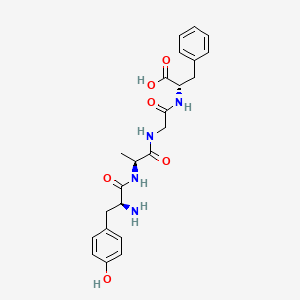
![Acetaldehyde, 2-(1,3-dihydro-1,1,3-trimethyl-2H-benz[e]indol-2-ylidene)-](/img/structure/B12333165.png)
